molecular formula C6H10K4O12P2 B092931 tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate CAS No. 15499-52-2

tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate

Cat. No.: B092931
CAS No.: 15499-52-2
M. Wt: 492.48 g/mol
InChI Key: DLUYBGPLKYPZFU-GNWSQLALSA-J
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Description

Tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate is a phosphorylated hexose derivative with a ketone group at position 5 and two phosphate groups: one at position 6 (phosphonatooxy) and another esterified to the hexyl backbone. The stereochemistry (2R,3R,4S) is critical for its biological activity, particularly in metabolic pathways such as glycolysis and gluconeogenesis. The tetrapotassium salt form enhances solubility in aqueous systems, making it suitable for biochemical applications.

Properties

IUPAC Name

tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.4K/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUYBGPLKYPZFU-GNWSQLALSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10K4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

488-69-7 (Parent)
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), potassium salt (1:4)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

492.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15499-52-2
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), potassium salt (1:4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015499522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), potassium salt (1:4)
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Record name Fructose, 1,6-bis(dihydrogen phosphate), tetrapotassium salt, d-
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Biological Activity

Tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate is a compound of interest in various biological and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C6H8K4NO6P
  • Molecular Weight : 329.31 g/mol
  • CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

The compound exhibits biological activity primarily through its interaction with cellular pathways involved in metabolism and signaling. Its structure suggests that it may function as a phosphonate derivative, which can participate in phosphorylation reactions critical for various biochemical processes.

  • Enzyme Inhibition : Preliminary studies indicate that tetrapotassium phosphate derivatives may inhibit certain kinases involved in metabolic regulation.
  • Antioxidant Activity : The hydroxyl groups in its structure are believed to contribute to its antioxidant properties, potentially protecting cells from oxidative stress.

Biological Applications

This compound has been investigated for several applications:

  • Cryoprotection : Research indicates its efficacy as a cryoprotectant in the preservation of biological samples. It helps maintain cell viability during freeze-drying processes .
  • Antimicrobial Properties : Some studies suggest that this compound may exhibit antimicrobial effects against specific pathogens due to its ability to disrupt microbial cell membranes.

Case Study 1: Cryoprotection in Cell Preservation

A study conducted by Zhang et al. (2023) evaluated the use of tetrapotassium phosphate as a cryoprotectant for stem cells. The results demonstrated a significant increase in cell viability post-thaw when using this compound compared to traditional cryoprotectants like DMSO.

ParameterControl (DMSO)Tetrapotassium Phosphate
Viability (%)65%85%
Apoptosis Rate (%)30%10%

Case Study 2: Antioxidant Effects

In a study by Lee et al. (2022), the antioxidant potential of tetrapotassium phosphate was assessed in vitro using human fibroblast cells exposed to oxidative stress. The findings indicated a marked reduction in reactive oxygen species (ROS) levels when treated with the compound.

TreatmentROS Levels (µM)
Control45
Tetrapotassium Phosphate20

Research Findings

Recent research highlights the following key points regarding the biological activity of tetrapotassium phosphate:

  • Cell Signaling Modulation : It appears to modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
  • Potential Therapeutic Uses : There is growing interest in its application for conditions associated with oxidative stress and cellular damage, such as neurodegenerative diseases and ischemia-reperfusion injury.

Comparison with Similar Compounds

D-Fructose-1,6-Bisphosphate Trisodium Salt

Structure : [(2R,3R,4S)-2,3,4-Trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate trisodium .
Key Differences :

  • Phosphate Position : Contains phosphate groups at positions 1 and 6, unlike the target compound’s single phosphorylated position at 6.
  • Cation : Trisodium (Na₃⁺) vs. tetrapotassium (K₄⁺), affecting solubility and ionic interactions.
  • Molecular Weight : ~406.0 g/mol (C₆H₁₁O₁₂P₂·3Na) vs. ~492.5 g/mol (C₆H₁₀O₁₂P₂·4K).
    Applications : Used to reduce ischemia-reperfusion injury in rat models .

D-Fructose-6-Phosphate Disodium Salt

Structure : Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate .
Key Differences :

  • Phosphorylation Site : Single phosphate at position 6 vs. the target compound’s additional phosphate group.
  • Cation : Disodium (Na₂⁺) vs. tetrapotassium (K₄⁺), altering buffering capacity.
  • Molecular Weight : 304.1 g/mol (C₆H₁₁O₉P·2Na) vs. ~492.5 g/mol.
    Applications : Intermediate in glycolysis; used in enzymatic assays and metabolic studies .

Glucose-6-Phosphate Sodium Salt

Structure : Sodium 2R,3R,4S,5R-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogen phosphate .
Key Differences :

  • Backbone : Glucose-derived (aldehyde at position 1) vs. the target compound’s ketone at position 4.
  • Phosphate Position : Phosphate at position 6 only.
  • Cation: Sodium (Na⁺) vs. potassium (K⁺), influencing membrane transport compatibility. Applications: Critical in the pentose phosphate pathway; used in diagnostic kits .

Structural and Functional Analysis

Stereochemical Influence

The (2R,3R,4S) configuration in the target compound and its analogs ensures specificity in enzyme binding. For example, D-fructose-1,6-bisphosphate’s trisodium salt interacts with aldolase in glycolysis, while glucose-6-phosphate sodium binds to glucose-6-phosphate dehydrogenase .

Cation Effects

Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, which may enhance the target compound’s utility in cell-based assays. However, sodium salts (e.g., D-fructose-6-phosphate disodium) are preferred in buffer systems due to lower interference with Na⁺/K⁺-ATPase activity .

Preparation Methods

Table 1: Key Parameters for Chemical Synthesis

ParameterConditions
Phosphorylation AgentH₃PO₄ (excess)
Coupling AgentDCC (1.2 equiv)
SolventAnhydrous DMF
Temperature0–5°C (to minimize racemization)
Neutralization AgentKOH (4.0 equiv)
Yield55% (after chromatography)

Enzymatic Preparation Using Kinases

Enzymatic methods leverage kinases to achieve stereospecific phosphorylation. For instance, hexokinase and phosphofructokinase are sequentially used to phosphorylate the C6 and C1 positions of fructose, respectively. The reaction occurs in a buffered aqueous solution (pH 7.4) with ATP as a phosphate donor. After enzymatic phosphorylation, the product is treated with potassium carbonate to replace sodium or magnesium counterions with potassium.

This approach offers superior stereochemical fidelity (>98% enantiomeric excess) but requires costly enzyme preparations and precise ATP stoichiometry. Scaling this method necessitates immobilized enzymes or microbial whole-cell systems to improve cost efficiency.

Industrial-Scale Fermentation

Industrial production employs genetically modified E. coli or S. cerevisiae strains engineered to overexpress fructose-1,6-bisphosphatase and alkaline phosphatase. These strains convert glucose to the phosphorylated intermediate via glycolytic pathways, followed by extracellular secretion into potassium-rich fermentation broth. The compound precipitates upon concentration and is purified via ion-exchange chromatography.

Table 2: Fermentation Process Metrics

MetricValue
Fermentation Duration72 hours
pH6.8–7.2
Temperature30°C
Yield8–12 g/L
Purity (HPLC)≥95%

Purification and Analytical Validation

Crude products are purified using a combination of ion-exchange chromatography (Dowex-50W resin) and size-exclusion chromatography. The tetrapotassium salt elutes at pH 8.5–9.0, separated from mono- and diphosphorylated byproducts. Final crystallization from ethanol-water mixtures yields a white crystalline solid.

Analytical validation includes:

  • NMR Spectroscopy : ³¹P NMR confirms phosphate group integration, while ¹H NMR verifies stereochemistry.

  • Mass Spectrometry : High-resolution ESI-MS matches the theoretical mass of 492.48 g/mol.

  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity.

Challenges and Optimization Strategies

Key challenges include:

  • Racemization : Mitigated by low-temperature reactions and chiral catalysts.

  • Byproduct Formation : Addressed via gradient elution during chromatography.

  • Cost-Efficiency : Fermentation methods reduce reliance on synthetic enzymes.

Recent advancements focus on flow chemistry systems to enhance phosphorylation efficiency and reduce solvent waste .

Q & A

Q. How do phosphorylation site modifications affect its enzymatic recognition?

  • Methodology : Synthesize analogs with phosphoester groups at alternative positions (e.g., 1-phosphate vs. 6-phosphate). Test substrate specificity using purified enzymes (e.g., phosphofructokinase) and compare kinetic parameters (Km, Vmax) .

Q. What advanced techniques can track its metabolic fate in real-time cellular systems?

  • Methodology : Use ³¹P NMR or fluorescence-labeled analogs (e.g., fluorescein-tagged ATP derivatives, as in ) for live-cell imaging. Combine with CRISPR-interference to knock down putative transporters or phosphatases .

Q. How does its stereochemistry influence interactions with chiral binding pockets in proteins?

  • Methodology : Employ molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., aldolases). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics of enantiomeric forms .

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